Z-Asn-Sta-Ile-NH2

Catalog No.
S15803499
CAS No.
121850-02-0
M.F
C26H41N5O7
M. Wt
535.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Asn-Sta-Ile-NH2

CAS Number

121850-02-0

Product Name

Z-Asn-Sta-Ile-NH2

IUPAC Name

benzyl N-[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]carbamate

Molecular Formula

C26H41N5O7

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C26H41N5O7/c1-5-16(4)23(24(28)35)31-22(34)13-20(32)18(11-15(2)3)29-25(36)19(12-21(27)33)30-26(37)38-14-17-9-7-6-8-10-17/h6-10,15-16,18-20,23,32H,5,11-14H2,1-4H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,37)(H,31,34)/t16-,18-,19-,20-,23-/m0/s1

InChI Key

IMVXBBMHHNFUIY-WGLQCKHLSA-N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Z-Asn-Sta-Ile-NH2 is a synthetic peptide composed of a sequence of amino acids, specifically Z-asparagine, statine, isoleucine, and an amine group at the C-terminus. The "Z" denotes a protective group for the asparagine residue, which is commonly used in peptide synthesis to prevent unwanted reactions during the coupling process. Statine is a non-proteinogenic amino acid that can influence the peptide's biological properties and stability. This compound is notable for its potential applications in biochemical research and therapeutic development due to its unique structure and properties.

  • Oxidation: The peptide may undergo oxidation, particularly at the statine residue, which can lead to modifications such as disulfide bond formation.
  • Reduction: Reduction reactions can alter the peptide’s structure, potentially impacting its biological activity.
  • Substitution: Substitution reactions allow for the introduction of different functional groups into the peptide, enhancing its properties.

Common reagents include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride are used for reduction. The specific outcomes depend on the reagents and conditions employed during these reactions.

Z-Asn-Sta-Ile-NH2 exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Properties: Preliminary studies suggest that this peptide may possess antimicrobial effects, making it relevant in developing new antibiotics.
  • Anticancer Potential: The compound has been investigated for its ability to inhibit tumor cell growth and promote apoptosis in cancer cells.
  • Protein-Protein Interactions: It serves as a model compound for studying interactions between proteins and enzymes, aiding in understanding cellular mechanisms .

The synthesis of Z-Asn-Sta-Ile-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves:

  • Attachment of C-terminal Amino Acid: Isoleucine is anchored to a solid resin.
  • Sequential Addition: The subsequent amino acids (statine and Z-asparagine) are added through coupling and deprotection steps.
  • Cleavage and Purification: Finally, the product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Z-Asn-Sta-Ile-NH2 has diverse applications across various fields:

  • Biochemistry: Used as a model compound for studying peptide synthesis techniques.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Biotechnology: The compound can be utilized in creating novel biomaterials or as a tool in biotechnological applications .

Studies on Z-Asn-Sta-Ile-NH2 focus on its interactions with biological targets:

  • Enzyme Binding: The peptide may interact with specific enzymes or receptors, modulating their activity. This interaction can trigger downstream signaling pathways crucial for various biological processes.
  • Inhibition Studies: Research has explored its potential as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression .

Several compounds are structurally similar to Z-Asn-Sta-Ile-NH2, each with unique properties:

Compound NameStructure ComparisonUnique Features
Z-Asn-Sta-Val-NH2Valine replaces isoleucineMay exhibit different biological activities
Z-Asn-Sta-Leu-NH2Leucine instead of isoleucinePotentially alters hydrophobic interactions
Z-Asn-Sta-Phe-NH2Phenylalanine replaces isoleucineCan impact binding affinity due to aromatic side chain

Z-Asn-Sta-Ile-NH2 stands out due to its specific sequence and the inclusion of statine, which contributes to distinct biological properties compared to these similar compounds. This unique combination influences stability, solubility, and interactions with biological targets .

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

535.30059866 g/mol

Monoisotopic Mass

535.30059866 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-15-2024

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